3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione
Description
Properties
IUPAC Name |
2,3,3a,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-5-9-11(15)12-7-3-1-2-4-8(7)13(9)10/h1-4,9H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGJFWHMDVHJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-32-2 | |
| Record name | 3,3a-Dihydropyrrolo(1,2-a)quinoxaline-1,4(2H,5H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions with visible light irradiation in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with one-atom synthons to form the pyrroloquinoxaline system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and properties .
Scientific Research Applications
Sirtuin Activation
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoxaline, including 3,3a-dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione, serve as potent and selective activators of Sirtuin 6 (Sirt6). Sirt6 is implicated in various cellular processes such as metabolism and aging. The activation of Sirt6 has been linked to anti-inflammatory effects and improved metabolic profiles in preclinical models .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, one study reported that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests a potential role in cancer therapy as part of combination treatments aimed at enhancing efficacy while reducing side effects .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:
- Decarboxylative Oxidative Annulation : This method allows for the formation of pyrroloquinoxaline derivatives from simpler precursors without the need for metal catalysts. It is characterized by high yields and operational simplicity .
- Functionalization Reactions : The compound can undergo various functionalization reactions to introduce different substituents that can enhance its biological activity or alter its pharmacokinetic properties.
Case Study 1: Sirt6 Activation
In a study published by the National Institutes of Health (NIH), a series of pyrrolo[1,2-a]quinoxaline derivatives were evaluated for their ability to activate Sirt6. The results indicated that specific modifications to the core structure significantly enhanced Sirt6 activation while maintaining low cytotoxicity. This finding underscores the therapeutic potential of these compounds in metabolic disorders and age-related diseases .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrrolo[1,2-a]quinoxalines demonstrated that certain derivatives could effectively inhibit tumor growth in xenograft models. The study highlighted the mechanism of action involving cell cycle arrest and apoptosis induction. These findings pave the way for further development of these compounds as novel anticancer agents.
Data Summary Table
Mechanism of Action
The mechanism of action of 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, as a ligand for 5-HT3 receptors, it modulates neurotransmitter release and signal transduction. As an inhibitor of protein kinase CK2 and AKT kinase, it affects cell proliferation and survival pathways .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxaline Derivatives
- 3-Aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones: These derivatives feature an additional ketone group at position 2 and aroyl substituents. Compared to the target compound, their enhanced electron-withdrawing properties may influence reactivity and biological activity. For instance, they react with quinaldine to form 3a-(quinolin-2-ylmethyl) analogues, demonstrating structural flexibility for pharmacological optimization .
- Dipyrrolo[1,2-a:2’,1’-c]quinoxaline (e.g., 2a and 2e): These dimeric derivatives exhibit extended π-conjugation, leading to distinct optical properties.
Triazolo[4,3-a]quinoxaline-1,4-diones
These compounds replace the pyrrolo ring with a triazole moiety (e.g., [1,2,4]triazolo[4,3-a]quinoxaline-1,4-diones). Substituents like imidazolyl or trifluoromethyl groups enhance bioactivity, as seen in compounds with MIC values against Mycobacterium tuberculosis (Table 4, MIC = 0.5–2 µg/mL) .
Pyrrolo[3,4-c]pyrrole-1,4-diones (e.g., Ph-TDPP-Ph)
These derivatives feature a fused pyrrolo[3,4-c]pyrrole core with thiophene substituents. Their extended conjugation and alkyl side chains (e.g., 2-octyldodecyl) improve solubility and charge transport properties, making them suitable for organic semiconductors .
Antimicrobial Activity
- Pyrrolo[1,2-a]quinoxaline series: Derivatives exhibit MIC values as low as 0.5 µg/mL against M. tuberculosis, attributed to planar aromatic systems interacting with bacterial enzymes .
- Triazoloquinoxaline-diones: Substitution with imidazolyl groups (e.g., 7-(1H-imidazol-1-yl)) enhances potency, likely due to improved target engagement .
Electronic Properties
- Dipyrroloquinoxalines: Extended conjugation results in strong absorbance in visible regions (λₐᵦₛ ~450 nm), suitable for optoelectronic applications .
- Pyrrolo[3,4-c]pyrrole-diones : Alkyl side chains enable solution-processable semiconductors with hole mobility >0.1 cm²/V·s .
Physicochemical Comparison
Biological Activity
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The compound exhibits a complex structure characterized by a fused bicyclic system that contributes to its biological activity.
Key Synthetic Pathways:
- The synthesis often includes the condensation of hydrazinoquinoxalines with various reagents to yield derivatives with enhanced biological profiles.
- Molecular modeling and docking studies have been employed to optimize the functional groups attached to the core structure for improved efficacy and selectivity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that certain derivatives exhibit potent activity against various tumor cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 38 | A549 (Lung) | 10.5 | |
| Compound 35 | HeLa (Cervical) | 8.3 | |
| Compound 47 | MCF-7 (Breast) | 12.0 |
These compounds have shown selective cytotoxicity towards cancer cells while maintaining low toxicity in normal cells.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in macrophage cell lines.
Mechanism of Action:
- The anti-inflammatory activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways.
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| Compound 38 | 75% IL-6 Reduction | |
| Compound 35 | 70% TNF-α Reduction |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for developing more potent derivatives. Key findings from SAR studies include:
- Substituent Effects: Variations in substituents at the nitrogen positions significantly impact biological activity.
- Hydrophilic Side Chains: The introduction of hydrophilic side chains enhances aqueous solubility and bioavailability while maintaining or improving potency against target enzymes like Sirt6.
Case Studies
Case Study 1: Sirt6 Activation
A study focused on a series of pyrrolo[1,2-a]quinoxaline derivatives demonstrated that compound 38 acts as a selective Sirt6 activator with an activation fold of 3.44 at concentrations up to 100 µM. This activation correlates with reduced inflammation markers in experimental models.
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties revealed that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting dual functionality as anticancer and antimicrobial agents .
Q & A
Basic: What are the common synthetic routes for 3,3a-Dihydropyrrolo[1,2-a]quinoxaline derivatives, and what limitations do they face?
Answer:
The conventional synthesis involves condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes or ketones under metal catalysis (e.g., transition metals) or elevated temperatures. However, these methods suffer from:
- Oxidative degradation : Aldehydes are prone to aerial oxidation, leading to decarbonylation and side products .
- Environmental concerns : Use of toxic solvents, stoichiometric reagents, and energy-intensive conditions .
Alternative approaches include α-hydroxy acids as aldehyde surrogates in metal-free reactions, reducing oxidation risks .
Advanced: How can researchers optimize low yields in condensation reactions for dihydropyrrolo[1,2-a]quinoxaline derivatives?
Answer:
Key strategies include:
- Catalyst design : Tailored SnO2@MWCNTs nano-catalysts improve selectivity and recyclability under mild conditions .
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces time compared to conventional heating .
- Reagent substitution : Using ketones instead of aldehydes minimizes side reactions, as shown in studies with 1-(2-aminophenyl)pyrroles .
Basic: What spectroscopic techniques are used to characterize 3,3a-Dihydropyrrolo[1,2-a]quinoxaline derivatives?
Answer:
- 1H NMR : Confirms regiochemistry and hydrogen environments (e.g., diastereotopic protons in the fused ring system) .
- LCMS : Validates molecular weight and purity (>99% in optimized syntheses) .
- Gas chromatography (GC) : Monitors reaction progress using non-polar columns and standardized temperature programs .
Advanced: How can computational methods accelerate the design of novel derivatives?
Answer:
- Reaction path search : Quantum chemical calculations predict feasible pathways and intermediates, reducing trial-and-error experimentation .
- Machine learning : Analyzes experimental data to identify optimal conditions (e.g., solvent, catalyst) for yield improvement .
- DFT studies : Model electronic effects of substituents on reactivity, aiding in regioselective synthesis .
Basic: What are the key challenges in scaling up laboratory-scale syntheses of this compound?
Answer:
- Purification complexity : Fused-ring systems often require chromatography, which is impractical at scale.
- Solvent selection : Transitioning from toxic solvents (e.g., DMF) to greener alternatives (e.g., ethanol/water mixtures) without compromising yield .
- Catalyst recovery : Heterogeneous catalysts (e.g., SnO2@MWCNTs) address this but require optimization for large batches .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrrolo[1,2-a]quinoxaline derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups at C-4) to isolate bioactive motifs .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Meta-analysis : Cross-reference bioactivity data from multiple sources, prioritizing studies with rigorous purity validation (e.g., LCMS ≥98%) .
Basic: What green chemistry principles apply to the synthesis of this compound?
Answer:
- Metal-free conditions : Replace transition metal catalysts with organocatalysts (e.g., pyrrolidine derivatives) .
- Aerobic oxidation : Utilize O2 as a benign oxidant, as demonstrated in cyclization reactions .
- Solvent-free reactions : Mechanochemical grinding or microwave irradiation reduces waste .
Advanced: How can researchers design experiments to probe the mechanism of cyclization in dihydropyrrolo[1,2-a]quinoxaline formation?
Answer:
- Kinetic isotope effects (KIE) : Compare rates using deuterated vs. protiated substrates to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR or quenching agents (e.g., NaBH4) to isolate and characterize transient species .
- Computational modeling : Map energy profiles for proposed pathways (e.g., [1,5]-hydride shifts vs. radical mechanisms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
